molecular formula C8H18ClNO2S B1448428 2,2-Diethyl-1lambda6-thiomorpholine-1,1-dione hydrochloride CAS No. 1803583-01-8

2,2-Diethyl-1lambda6-thiomorpholine-1,1-dione hydrochloride

Cat. No.: B1448428
CAS No.: 1803583-01-8
M. Wt: 227.75 g/mol
InChI Key: SLTGOUPPXZWOHM-UHFFFAOYSA-N
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Description

2,2-Diethyl-1lambda6-thiomorpholine-1,1-dione hydrochloride: is a chemical compound with the molecular formula C8H18ClNO2S and a molecular weight of 227.76 g/mol . It is a thiomorpholine derivative, characterized by the presence of a sulfur atom in its morpholine ring, which is further substituted with two ethyl groups at the 2-position and a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethyl-1lambda6-thiomorpholine-1,1-dione hydrochloride typically involves the reaction of thiomorpholine with ethylating agents under controlled conditions. The reaction is carried out in the presence of a base to facilitate the substitution of hydrogen atoms with ethyl groups. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2-Diethyl-1lambda6-thiomorpholine-1,1-dione hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2-Diethyl-1lambda6-thiomorpholine-1,1-dione hydrochloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2-Diethyl-1lambda6-thiomorpholine-1,1-dione hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfur atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the ethyl groups and the hydrochloride salt contribute to the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems .

Comparison with Similar Compounds

  • 2,2-Dimethyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
  • (2S)-2-Methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
  • 2,2-Diethyl-1lambda6-thiomorpholine-1,1-dioxide hydrochloride

Comparison: 2,2-Diethyl-1lambda6-thiomorpholine-1,1-dione hydrochloride is unique due to the presence of two ethyl groups at the 2-position, which imparts distinct chemical and biological properties compared to its analogs. The ethyl groups enhance the compound’s lipophilicity, potentially improving its membrane permeability and bioavailability. Additionally, the hydrochloride salt form increases its solubility in aqueous solutions, making it more suitable for biological applications .

Properties

IUPAC Name

2,2-diethyl-1,4-thiazinane 1,1-dioxide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S.ClH/c1-3-8(4-2)7-9-5-6-12(8,10)11;/h9H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTGOUPPXZWOHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CNCCS1(=O)=O)CC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803583-01-8
Record name Thiomorpholine, 2,2-diethyl-, 1,1-dioxide, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803583-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Diethyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
Reactant of Route 2
2,2-Diethyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
Reactant of Route 3
2,2-Diethyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
Reactant of Route 4
2,2-Diethyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
Reactant of Route 5
2,2-Diethyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
Reactant of Route 6
2,2-Diethyl-1lambda6-thiomorpholine-1,1-dione hydrochloride

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